3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-4-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide
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Overview
Description
3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-4-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring, a sulfonyl group, and multiple halogenated aromatic rings, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-4-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide typically involves multiple steps, including the formation of the piperazine ring, sulfonylation, and subsequent coupling with the fluorinated benzamide moiety. Common synthetic routes include:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form the piperazine ring.
Ugi reaction: A multicomponent reaction that can be used to form the piperazine ring.
Ring opening of aziridines: This method involves the reaction of aziridines with N-nucleophiles to form the piperazine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-4-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Halogenated aromatic rings in the compound can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the aromatic rings.
Scientific Research Applications
3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-4-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-4-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol hydrochloride: This compound is a selective antagonist for serotonin receptors and exhibits different biological activities compared to 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-4-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide.
Indole derivatives: Compounds such as (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide exhibit anti-inflammatory and analgesic activities.
Properties
IUPAC Name |
3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-4-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClF4N3O3S/c25-18-4-2-6-20(15-18)31-9-11-32(12-10-31)36(34,35)22-13-16(7-8-21(22)26)23(33)30-19-5-1-3-17(14-19)24(27,28)29/h1-8,13-15H,9-12H2,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRJKCBKRHWHCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)C3=C(C=CC(=C3)C(=O)NC4=CC=CC(=C4)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClF4N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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